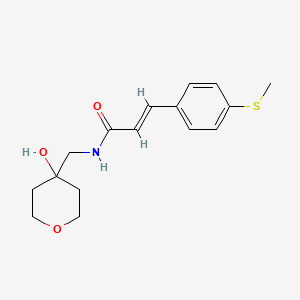

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

The compound “(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide” is a structurally complex acrylamide derivative featuring a hydroxytetrahydro-2H-pyran moiety and a methylthio-substituted phenyl group. Its synthesis likely follows protocols similar to other acrylamide derivatives, such as those involving coupling reactions with α,β-unsaturated carbonyl intermediates and amine-containing scaffolds .

Properties

IUPAC Name |

(E)-N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-21-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-20-11-9-16/h2-7,19H,8-12H2,1H3,(H,17,18)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOUMXNLPXHIHV-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by its unique structural features, including a pyran ring and an acrylamide moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H21NO3S, with a molecular weight of 307.41 g/mol. The compound features a hydroxyl group on the pyran ring, which may play a significant role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO3S |

| Molecular Weight | 307.41 g/mol |

| CAS Number | 1799254-95-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering receptor function. The presence of the pyran ring may enhance binding affinity and specificity towards these targets.

Anticancer Properties

Research has indicated that derivatives of acrylamide compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The specific effects of this compound on various cancer cell lines remain to be thoroughly investigated.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis, indicating possible applications in treating hyperpigmentation disorders.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies involving similar acrylamide derivatives have demonstrated their efficacy in inhibiting the proliferation of melanoma cells. For instance, one study reported that certain derivatives exhibited IC50 values in the micromolar range against B16F10 mouse melanoma cells.

- Safety Profile : Evaluation of the safety profile for related compounds has shown low cytotoxicity against human keratinocytes and fibroblasts, suggesting a favorable safety margin for potential therapeutic applications.

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate gene expression related to melanin production, indicating their utility as depigmenting agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Methoxyphenyl groups (e.g., in compounds) correlate with anticancer activity, likely due to enhanced electron-donating effects and membrane permeability . Methylthiophenyl groups (target compound) may improve metabolic stability compared to methoxy analogs, as sulfur’s larger atomic radius reduces oxidative degradation .

Synthetic Methodologies :

- EDCI-mediated coupling in DMF is a common strategy for acrylamide synthesis, yielding high-purity products after column chromatography .

- Heterocyclic intermediates (e.g., oxazolones in ) enable modular assembly but require stringent purification .

Physicochemical Properties: The hydroxytetrahydro-2H-pyran group in the target compound may enhance aqueous solubility compared to fully aromatic substituents (e.g., trimethoxyphenyl in ) . Cyanogroups () increase polarity but may reduce cell permeability, necessitating prodrug strategies .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the acrylamide backbone via condensation of an acryloyl chloride derivative with a substituted amine (e.g., 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine).

- Step 2 : Introduction of the 4-(methylthio)phenyl group through a Michael addition or nucleophilic substitution.

- Optimization : Key factors include solvent polarity (e.g., dimethylformamide or dichloromethane), temperature control (often 0–60°C), and catalysts (e.g., EDCI for amide bond formation). Purification via column chromatography with gradients of ethyl acetate/petroleum ether improves purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What functional groups in this compound are critical for its chemical reactivity?

- Answer : The acrylamide moiety enables Michael additions, while the 4-hydroxytetrahydro-2H-pyran-4-yl group provides steric and electronic modulation. The 4-(methylthio)phenyl group enhances hydrophobicity and potential π-π interactions in biological systems .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze the molecular geometry and electronic properties of this acrylamide derivative?

- Answer : DFT calculations predict bond lengths, angles, and electron density distribution. For example:

- The E-configuration of the acrylamide double bond can be confirmed by comparing calculated vs. experimental NMR chemical shifts.

- Frontier molecular orbital analysis (HOMO-LUMO) reveals reactivity hotspots for electrophilic/nucleophilic attacks .

Q. What strategies can resolve contradictions in biological activity data observed in different experimental models for this compound?

- Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Purity Verification : Ensure >95% purity via HPLC and elemental analysis to rule out batch variability .

- Condition Optimization : Adjust pH, temperature, and co-solvents (e.g., DMSO) to mimic physiological environments .

Q. How does the stereochemistry of the acrylamide moiety influence its reactivity and interaction with biological targets?

- Answer : The E-isomer (trans-configuration) typically exhibits stronger binding to enzymes/receptors due to reduced steric hindrance compared to the Z-isomer. Computational docking studies can map stereospecific interactions with active sites (e.g., kinases or GPCRs) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?

- Answer :

- Challenges : Racemization during amide bond formation; side reactions in polar aprotic solvents.

- Solutions : Use chiral catalysts (e.g., L-proline derivatives) and low-temperature conditions (<0°C) to preserve stereochemistry. Continuous-flow reactors improve reproducibility at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.